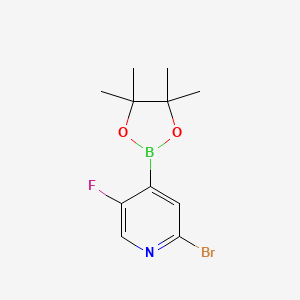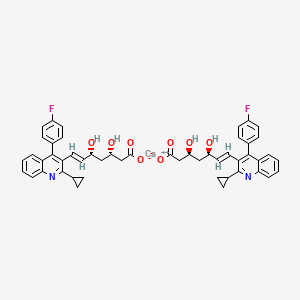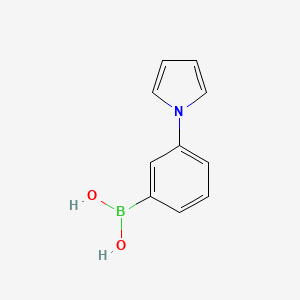
(3-(1H-Pyrrol-1-yl)phenyl)boronic acid
Vue d'ensemble
Description
(3-(1H-Pyrrol-1-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Complexation with Porphyrins : Boron(III) has been used to create complexes with N-confused and N-fused porphyrins, leading to structures like sigma-phenylboron N-confused porphyrin and sigma-phenylboron N-fused porphyrin. These complexes are significant for their unique coordination environments and potential applications in areas like catalysis and materials science (Młodzianowska et al., 2007).
Fluorescence Probe Development : A boronic acid derivative has been synthesized as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions, demonstrating high selectivity and sensitivity under physiological conditions. This is particularly useful in the field of bioimaging and environmental monitoring (Selvaraj et al., 2019).
Synthesis of Aryl Pyrroles : Boronic acids have been involved in the synthesis of 2-Aryl-1-(Phenylsulfonyl)Pyrroles, showcasing their utility in creating complex organic structures, which can be fundamental in pharmaceuticals and organic materials (Grieb & Ketcha, 1995).
Optical Modulation in Nanotechnology : Phenyl boronic acids have been studied for their role in optical modulation when grafted to polyethylene glycol-wrapped single-walled carbon nanotubes. This application is critical in developing new nanomaterials with specific optical properties (Mu et al., 2012).
Synthesis of Functionalized Boron-Dipyrromethenes : Research has been done on creating functionalized 3-pyrrolyl boron-dipyrromethenes, which are vital in altering the electronic properties of the BODIPY core for applications in dyes and sensing technologies (Kaur et al., 2013).
Catalysis and Chemical Reactions : Boronic acid is used in catalyzing highly enantioselective aza-Michael additions, illustrating its versatility in organic synthesis and potential applications in creating complex organic molecules (Hashimoto et al., 2015).
Propriétés
IUPAC Name |
(3-pyrrol-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDXWIVWPUVRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



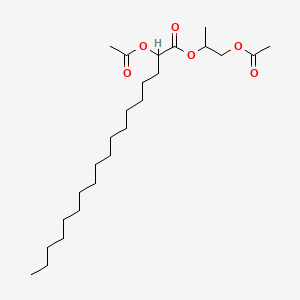

![N-(4-(Naphthalen-2-yl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8263504.png)


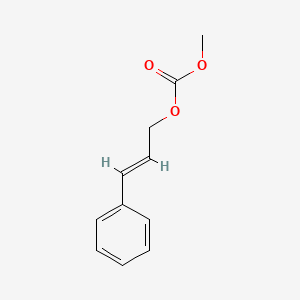
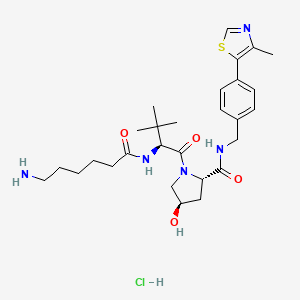

![4-Bromobenzo[c]isothiazol-3-amine](/img/structure/B8263543.png)

![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8263555.png)
![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethanol](/img/structure/B8263576.png)
